molecular formula C25H20F3NO4 B557870 Fmoc-D-Phe(4-CF3)-OH CAS No. 238742-88-6

Fmoc-D-Phe(4-CF3)-OH

Cat. No.: B557870
CAS No.: 238742-88-6
M. Wt: 455.4 g/mol
InChI Key: YMEGJWTUWMVZPD-UHFFFAOYSA-N
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Description

Fmoc-D-Phe(4-CF3)-OH, also known as 9-fluorenylmethyloxycarbonyl-D-4-trifluoromethylphenylalanine, is a derivative of phenylalanine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The presence of the trifluoromethyl group at the para position of the phenyl ring enhances the compound’s hydrophobicity and electron-withdrawing properties, making it a valuable tool in the design of peptides with specific structural and functional characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Phe(4-CF3)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of D-4-trifluoromethylphenylalanine is protected using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting D-4-trifluoromethylphenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

    Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of D-4-trifluoromethylphenylalanine are reacted with Fmoc chloride under controlled conditions to ensure consistent product quality.

    Automated Purification: Industrial-scale purification methods, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Phe(4-CF3)-OH undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further peptide coupling reactions.

    Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptide fragments using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Substitution Reactions:

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: DIC and HOBt in DMF are frequently used for peptide coupling reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

    Deprotection: Removal of the Fmoc group yields D-4-trifluoromethylphenylalanine.

    Coupling: Formation of peptide bonds results in dipeptides, tripeptides, or longer peptide chains.

    Substitution: Introduction of new functional groups at the para position of the phenyl ring.

Scientific Research Applications

Chemistry

Fmoc-D-Phe(4-CF3)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides with specific sequences and properties. Its hydrophobic and electron-withdrawing characteristics make it valuable in designing peptides with enhanced stability and bioactivity.

Biology

In biological research, peptides containing this compound are used to study protein-protein interactions, enzyme-substrate specificity, and receptor-ligand binding. The trifluoromethyl group can also serve as a probe for studying molecular interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy.

Medicine

Peptides synthesized with this compound have potential therapeutic applications, including the development of peptide-based drugs for targeting specific diseases. The compound’s unique properties can enhance the pharmacokinetic and pharmacodynamic profiles of peptide therapeutics.

Industry

In the pharmaceutical and biotechnology industries, this compound is used in the production of peptide-based drugs, diagnostic tools, and research reagents. Its role in SPPS makes it an essential component in the synthesis of complex peptides and proteins.

Mechanism of Action

The mechanism of action of Fmoc-D-Phe(4-CF3)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide chain. The trifluoromethyl group influences the compound’s hydrophobicity and electronic properties, affecting the overall structure and function of the resulting peptides.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-Phe-OH: Lacks the trifluoromethyl group, resulting in different hydrophobic and electronic properties.

    Fmoc-L-Phe(4-CF3)-OH: The L-enantiomer of the compound, which may exhibit different biological activities and interactions.

    Fmoc-D-Trp(4-CF3)-OH: Contains a trifluoromethyl group at the para position of the tryptophan residue, offering different structural and functional characteristics.

Uniqueness

Fmoc-D-Phe(4-CF3)-OH is unique due to the presence of the trifluoromethyl group at the para position of the phenyl ring, which enhances its hydrophobicity and electron-withdrawing properties. This makes it particularly valuable in designing peptides with specific structural and functional attributes. Additionally, the D-enantiomer configuration can influence the compound’s interactions with biological targets, providing distinct advantages in certain applications.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEGJWTUWMVZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403385
Record name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748163-22-6, 238742-88-6
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(trifluoromethyl)phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=748163-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-D-4-Trifluoromethylphenylalanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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